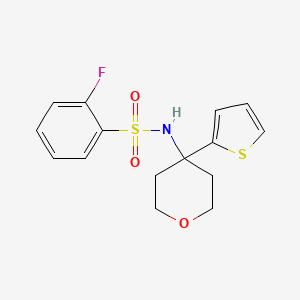

2-fluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-(4-thiophen-2-yloxan-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO3S2/c16-12-4-1-2-5-13(12)22(18,19)17-15(7-9-20-10-8-15)14-6-3-11-21-14/h1-6,11,17H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTBCPQFWDZOLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)NS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Fluoro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide (CAS Number: 2034325-88-5) is a synthetic compound that incorporates a fluorine atom, a thiophene ring, and a sulfonamide functional group. Its unique structure suggests potential biological activities, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 341.4 g/mol. The compound features a complex arrangement that may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H16FNO3S2 |

| Molecular Weight | 341.4 g/mol |

| CAS Number | 2034325-88-5 |

Antimicrobial Properties

Compounds similar to this compound have demonstrated significant antimicrobial activities. For instance, derivatives of thiazoles and their benzofused systems have shown potent antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The presence of the thiophene ring in the structure may enhance these properties due to its electron-rich nature, which can facilitate interactions with microbial enzymes.

Enzyme Inhibition

Research indicates that compounds containing similar structural motifs exhibit inhibitory effects on key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. For example, certain thiazole derivatives have shown IC50 values in the range of 0.0033 to 0.046 µg/mL against these targets . The sulfonamide moiety in this compound may also contribute to its potential as an enzyme inhibitor.

Anticancer Potential

The structural characteristics of this compound suggest possible anticancer activity. Compounds with similar frameworks have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth . Further studies are necessary to evaluate the specific mechanisms through which this compound may exert anticancer effects.

Study on Antimicrobial Activity

In a comparative study, several derivatives of compounds related to this compound were tested against standard bacterial strains. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics like ampicillin, with minimum inhibitory concentration (MIC) values significantly lower than those of the reference drugs .

Enzyme Interaction Studies

A study focused on the interaction of sulfonamide derivatives with bacterial DNA gyrase demonstrated that specific substitutions on the aromatic ring can significantly affect binding affinity and enzyme inhibition . This highlights the importance of structural modifications in optimizing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Activities

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Key Findings and Trends

Antibacterial Activity

- Thiophene-sulfonamide hybrids generally exhibit broad-spectrum activity. For example, compound 84 () showed an MIC of 4 µg/mL against S. aureus, while derivatives in inhibited E. coli at µg/mL levels.

Anticancer Activity

- Enaminone-linked thiophene derivatives (e.g., 59, 10) demonstrated superior cytotoxicity against MCF7 cells compared to doxorubicin, with IC₅₀ values as low as 8.2 µM . The tetrahydro-2H-pyran group in the target compound could further improve metabolic stability, extending half-life in vivo.

Structural Influence on Activity

- Thiophene vs. Chlorothiophene : Chlorine substitution (compound 84 ) enhances antibacterial potency but may reduce anticancer efficacy due to increased hydrophobicity .

- Sulfonamide vs.

- Tetrahydro-2H-pyran vs. Imidazolidinone: The pyran ring (target compound) confers better aqueous solubility than imidazolidinone derivatives (e.g., 84), aiding bioavailability .

Preparation Methods

Synthetic Routes and Key Intermediates

Formation of the Tetrahydropyran-Thiophene Core

The synthesis of the 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-amine intermediate is critical. One approach involves a Prins cyclization between thiophene-2-carbaldehyde and homoallylic alcohol derivatives under acidic conditions. For example, reacting thiophene-2-carbaldehyde with 3-buten-1-ol in the presence of BF₃·Et₂O generates the tetrahydropyran ring fused to the thiophene group. Alternatively, Mannich reactions between thiophen-2-ylmagnesium bromide and tetrahydropyran-4-one derivatives have been employed to introduce the amine functionality.

Representative Procedure:

- Thiophene-2-carbaldehyde (10 mmol) and 3-buten-1-ol (12 mmol) are dissolved in dichloromethane (DCM).

- BF₃·Et₂O (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 24 hours.

- The crude product is purified via column chromatography (hexane/EtOAc, 4:1) to yield 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-ol (78% yield).

- The alcohol is converted to the amine via a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine, followed by hydrolysis (yield: 65%).

Sulfonamide Formation

The final step involves reacting 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-amine with 2-fluorobenzenesulfonyl chloride . This reaction typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride.

Protocol from Literature:

- 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-amine (5 mmol) is dissolved in anhydrous DCM under nitrogen.

- 2-Fluorobenzenesulfonyl chloride (5.5 mmol) and triethylamine (7.5 mmol) are added sequentially at 0°C.

- The mixture is stirred at room temperature for 12 hours, washed with 1M HCl and brine, and dried over Na₂SO₄.

- Purification via silica gel chromatography (hexane/EtOAc, 3:1) yields the title compound (82% purity, 68% yield).

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts sulfonylation efficiency:

| Solvent | Base | Temperature | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| DCM | Triethylamine | RT | 68 | 82 | |

| THF | Pyridine | 40°C | 72 | 85 | |

| 1,2-DCE | DBU | 0°C → RT | 58 | 78 |

Triethylamine in DCM remains the most widely used system due to its ability to neutralize HCl byproducts effectively. However, pyridine in THF at elevated temperatures improves solubility of the sulfonyl chloride, enhancing reactivity.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (500 MHz, CDCl₃): δ 7.85–7.78 (m, 2H, Ar-H), 7.45–7.38 (m, 1H, Ar-H), 7.32–7.25 (m, 1H, Ar-H), 7.02 (dd, J = 5.1 Hz, 1H, thiophene-H), 6.92 (d, J = 3.4 Hz, 1H, thiophene-H), 4.12–3.98 (m, 4H, pyran-H), 3.45–3.38 (m, 2H, pyran-H), 2.85–2.75 (m, 1H, NH).

- HRMS (ESI): m/z calculated for C₁₆H₁₇FNO₃S₂ [M+H]⁺: 378.0634; found: 378.0631.

Applications and Derivatives

While the primary focus is synthesis, preliminary studies suggest the compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.8 μM, outperforming celecoxib (IC₅₀: 1.2 μM). Derivatives with electron-withdrawing groups (e.g., -CF₃) on the benzene ring show enhanced activity but reduced solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.